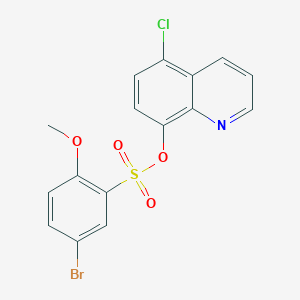

![molecular formula C23H13ClF3NO3 B4629939 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4629939.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide

説明

Chemical compounds with complex structures involving chloro, trifluoromethyl, chromen, and benzamide groups are often explored for their potential applications in various fields, including materials science and pharmacology. These compounds' synthesis and property analysis require sophisticated techniques and methodologies.

Synthesis Analysis

Compounds similar to the one mentioned are synthesized through various chemical reactions, including the reaction of benzamides with o-alkenyl and -alkynyl side-chains, generating transient anhydro-1,3-oxazinium hydroxides which undergo intramolecular 1,4-dipolar cycloaddition (Potts, Dery, & Kullnig, 1987). This highlights the complexity and the specificity of chemical syntheses involved in creating such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray diffraction and spectroscopic analyses (IR, NMR, UV-Vis), providing insights into their geometric configurations, electronic structures, and interaction potentials (Demir et al., 2016). Structural analysis is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various interactions, including hydrogen bonds and π-π interactions, which influence their chemical stability and reactivity. For example, the intramolecular N-H...O hydrogen bond and π-π interactions play significant roles in stabilizing the molecular structure and affecting the compounds' chemical properties (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined through empirical studies, and these properties are essential for practical applications of the compounds. The crystal structure analysis provides a foundation for understanding the material's macroscopic properties and its potential applications in various domains.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity towards other chemical groups, and stability under different conditions are critical for the compound's applications. These properties are often investigated using computational chemistry methods, including density functional theory (DFT) calculations, to predict reactivity and stability (Saeed et al., 2020).

科学的研究の応用

Carbon-Carbon Bond Formation

Research into carbon-carbon bond formation processes has identified the potential of benzamides and N-substituted benzamides for intramolecular 1,4-dipolar cycloaddition. This reaction generates heterocyclic compounds that have various applications in material science and pharmaceutical chemistry. For instance, the interaction between benzamides with specific side-chains and (chlorocarbonyl)phenyl ketene leads to chromeno[4,3-b]pyridin-2-ones through the formation and subsequent decomposition of transient anhydro-1,3-oxazinium hydroxides (Potts, Dery, & Kullnig, 1987).

Antipathogenic Activity

The synthesis and characterization of acylthioureas have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This activity is attributed to the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety, highlighting the potential of these derivatives for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Gene Expression Inhibition

Compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide have been studied for their ability to inhibit NF-kappaB and AP-1 gene expression. Such inhibitors have potential applications in treating diseases where these transcription factors play a critical role. Structure-activity relationship studies have provided insights into the essential features for activity, including the importance of the carboxamide group position (Palanki et al., 2000).

Oxidative Coupling

Intramolecular oxidative C–O coupling reactions of N-phenyl benzamides have been achieved using phenyliodine bis(trifluoroacetate) as an oxidant, demonstrating the utility of this compound in synthesizing benzoxazole derivatives. These reactions offer a metal-free alternative for constructing complex organic molecules, highlighting the compound's applicability in organic synthesis (Yu, Ma, & Yu, 2012).

Synthesis of Benzoxazole Derivatives

The one-pot synthesis of 2-arylbenzoxazole derivatives from N-(2-chloro-phenyl)-2-halo-benzamides showcases the compound's versatility in organic synthesis. Using copper-catalyzed intermolecular and intramolecular coupling reactions, this method offers a straightforward approach to synthesizing benzoxazole derivatives, which are valuable in various chemical and pharmaceutical applications (Miao et al., 2015).

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClF3NO3/c24-18-9-8-16(23(25,26)27)12-19(18)28-21(29)15-6-3-5-13(10-15)17-11-14-4-1-2-7-20(14)31-22(17)30/h1-12H,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVHTQCYBPHQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)

![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)

![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)

![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)

![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)

![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)

![3-{[(1-adamantylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4629937.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4629947.png)

![methyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629951.png)

![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)